2-(Trifluoromethyl)benzimidazole
Overview
Description
2-(Trifluoromethyl)benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles can be achieved through the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzimidazole consists of a benzimidazole core with a trifluoromethyl group attached at the 2-position . The average mass of the molecule is 186.134 Da and the monoisotopic mass is 186.040482 Da .Chemical Reactions Analysis
The reaction mechanism for the synthesis of 2-trifluoromethyl benzimidazoles involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzimidazole has a density of 1.4±0.1 g/cm3, a boiling point of 262.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 41.6±0.3 cm3 and a polar surface area of 29 Å2 .Scientific Research Applications
Application in Cancer Therapy
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : 2-(Trifluoromethyl)benzimidazole derivatives have been discovered as novel inducers of ferroptosis, a form of regulated cell death, in vitro and in vivo . Ferroptosis is implicated in diverse human diseases and holds great potential for cancer therapy .
- Methods of Application or Experimental Procedures : The compound was discovered through phenotypic screenings . A series of analogs were designed and synthesized to improve the activity . The most potent compound, FA16, demonstrated single-digit micromolar activity of ferroptosis induction and satisfactory metabolic stability .
- Results or Outcomes : FA16 induced ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-) . It has more favorable metabolic stability than the classic system Xc- inhibitor erastin, which is not suitable for in vivo studies . FA16 significantly inhibited tumor growth in the HepG2 xenograft model by inducing ferroptosis . This work provides new ferroptosis inducers with a novel scaffold, but also a promising lead for hepatocellular carcinoma treatment .
Application in Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-(Trifluoromethyl)benzimidazoles, along with benzoxazoles and benzothiazoles, can be synthesized in good to excellent yields by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method provides a new and efficient way for the synthesis of these compounds .
- Methods of Application or Experimental Procedures : The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
- Results or Outcomes : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
Application in Pest Control
- Specific Scientific Field : Pest Management .
- Summary of the Application : 2-(Trifluoromethyl)benzimidazole (TFB) is used for combating undesired microorganisms, in particular as fungicides . It also has good activity in combating soil insects and nematodes .
- Methods of Application or Experimental Procedures : TFB is applied to the soil or material that needs protection .
- Results or Outcomes : TFB has been used effectively against wood-destroying fungi (Basidiomycetes) .
Application in Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-(Trifluoromethyl)benzimidazoles, along with benzoxazoles and benzothiazoles, can be synthesized in good to excellent yields by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method provides a new and efficient way for the synthesis of these compounds .
- Methods of Application or Experimental Procedures : The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
- Results or Outcomes : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
Application in Pest Control
- Specific Scientific Field : Pest Management .
- Summary of the Application : 2-(Trifluoromethyl)benzimidazole (TFB) is used for combating undesired microorganisms, in particular as fungicides . It also has good activity in combating soil insects and nematodes .
- Methods of Application or Experimental Procedures : TFB is applied to the soil or material that needs protection .
- Results or Outcomes : TFB has been used effectively against wood-destroying fungi (Basidiomycetes) .
Safety And Hazards
Future Directions
The synthesis of 2-(Trifluoromethyl)benzimidazole and its analogs has potential applications in the field of medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on improving the synthesis methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMPTXDHSDMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185129 | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Trifluoromethyl)benzimidazole | |
CAS RN |
312-73-2 | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 312-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 312-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(Trifluoromethyl)benzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW4L3FK245 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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